![molecular formula C18H16F3N3O3S2 B2603687 1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946370-38-3](/img/structure/B2603687.png)
1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Approaches
A variety of compounds bearing the 1,3,4-oxadiazole moiety, similar to the target compound, have been synthesized through multiple steps involving conversions of organic acids into esters, hydrazides, and ultimately to their respective 1,3,4-oxadiazole derivatives. These synthetic routes often involve intermediates such as bromomethyl phenyl sulfonyl piperidine, indicating a methodological relevance to the synthesis of the specified compound (Khalid et al., 2016).
Biological Activities
The synthesized compounds with 1,3,4-oxadiazole rings have been evaluated for various biological activities. For instance, compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinities and orientations within the active sites of human BChE protein, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Khalid et al., 2016).
Potential Therapeutic Applications
Anticancer Agents
Compounds incorporating the 1,3,4-oxadiazole and piperidine groups have been assessed for their anticancer potential. Some derivatives demonstrated promising anticancer activity, suggesting the potential of these compounds, including structures akin to the specified compound, in cancer therapy (Rehman et al., 2018).
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activity of compounds featuring the 1,3,4-oxadiazole core. These compounds have shown moderate to significant activity against various bacterial strains, indicating their utility in developing new antibacterial agents (Iqbal et al., 2017).
Mechanism of Action
Thienylsulfonyl group
The thienylsulfonyl group in the compound is a sulfur-containing group derived from thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives are known to possess various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Trifluoromethylphenyl group
The trifluoromethylphenyl group is a common motif in medicinal chemistry. The trifluoromethyl group is a lipophilic bioisostere for a methyl or a chlorine atom, and it can enhance the metabolic stability and increase the binding affinity of a drug to its target .
1,2,4-Oxadiazol ring
The 1,2,4-oxadiazol ring is a heterocyclic compound containing one oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Compounds containing a 1,2,4-oxadiazol ring have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Piperidine ring
Piperidine is a heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. It is a key structural motif in many pharmaceuticals and alkaloids .
properties
IUPAC Name |
5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-5-3-12(4-6-14)16-22-17(27-23-16)13-7-9-24(10-8-13)29(25,26)15-2-1-11-28-15/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODWBWPFKWGPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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